A telescoped procedure was developed for the synthesis of 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1). This procedure starts with commercially available (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) and employs the Eloy–Deryckere thermal benzo/heteropyridinone synthesis. []. The use of tributylamine as an additive facilitates E/Z-isomerization of an intermediate vinyl isocyanate, thereby lowering the temperature required for the overall thermal process []. This modification reduces the risks associated with the classic procedure.
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one serves as a valuable precursor for synthesizing various heterocyclic compounds. The bromine atom at the 2-position makes it susceptible to various substitution reactions, allowing for the introduction of diverse substituents. Additionally, the carbonyl group at the 4-position can undergo condensation reactions, enabling the formation of more complex molecules. []
Antimicrobial agents: Oxazolidinone derivatives incorporating the thieno-pyridine ring system have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, acetyl, methane sulfonamide, and p-toluene sulfonamide derivatives exhibited significant antibacterial activity, while the di-(methane sulfonamide) derivative showed comparable activity to the reference drug []. These findings suggest their potential as new antibacterial agents.
Antiepileptic agents: SCR2682, a 2,6-dimethyl-4-(piperidin-yl) phenyl)-amide derivative of 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one, demonstrated selective and potent activation of neuronal Kv7/KCNQ/M-channels []. This activation led to the inhibition of neuronal firing and a reduction in seizures in rodent models [], highlighting its potential as a novel antiepileptic agent.
CDC7 inhibitors: 2-(Heteroaryl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-ones, derived from 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, have shown promise as inhibitors of CDC7 []. CDC7 plays a crucial role in the initiation of DNA replication, making it a potential target for anticancer therapies. Further research is necessary to explore the full therapeutic potential of these inhibitors.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2